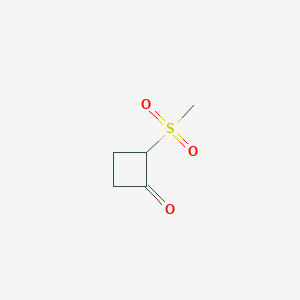
2-Methanesulfonylcyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methanesulfonylcyclobutan-1-one is a fascinating chemical compound with a unique structure that includes a cyclobutane ring substituted with a methanesulfonyl group and a ketone
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Methanesulfonylcyclobutan-1-one involves the [2+2] cycloaddition reaction. This reaction is a cornerstone in the synthesis of cyclobutane derivatives, where two alkenes or an alkene and an alkyne react under specific conditions to form the cyclobutane ring . The reaction typically requires a catalyst, such as a metal complex, and can be conducted under various conditions, including thermal or photochemical activation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of cyclobutane synthesis apply. Industrial production would likely involve optimizing the [2+2] cycloaddition reaction for large-scale synthesis, ensuring high yield and purity of the product.
化学反応の分析
Types of Reactions: 2-Methanesulfonylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce cyclobutanols.
科学的研究の応用
2-Methanesulfonylcyclobutan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
作用機序
The mechanism of action of 2-Methanesulfonylcyclobutan-1-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
類似化合物との比較
Cyclobutanone: Shares the cyclobutane ring but lacks the methanesulfonyl group.
Methanesulfonyl derivatives: Compounds like methanesulfonyl chloride have similar functional groups but different core structures.
Uniqueness: 2-Methanesulfonylcyclobutan-1-one is unique due to the combination of the cyclobutane ring and the methanesulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications that other similar compounds may not fulfill .
特性
分子式 |
C5H8O3S |
|---|---|
分子量 |
148.18 g/mol |
IUPAC名 |
2-methylsulfonylcyclobutan-1-one |
InChI |
InChI=1S/C5H8O3S/c1-9(7,8)5-3-2-4(5)6/h5H,2-3H2,1H3 |
InChIキー |
UZPAVKFEZQKCAO-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



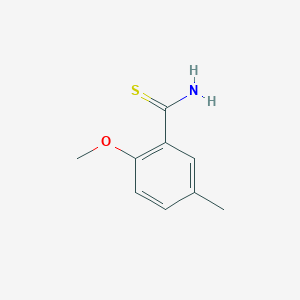
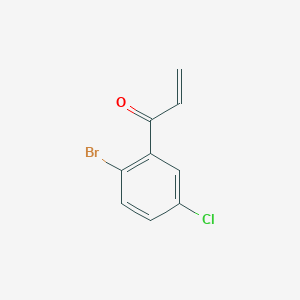
![[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde](/img/structure/B13613744.png)
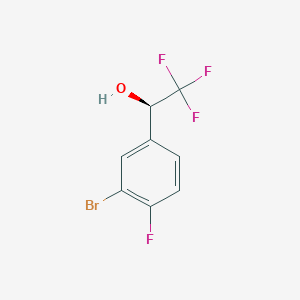
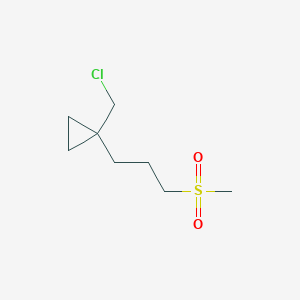
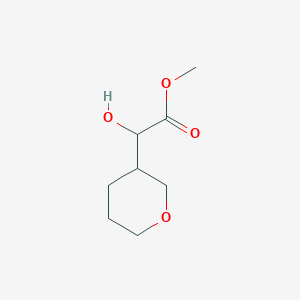
![3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)
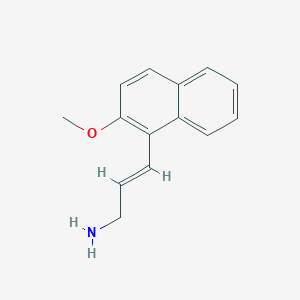
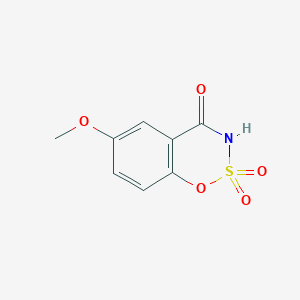
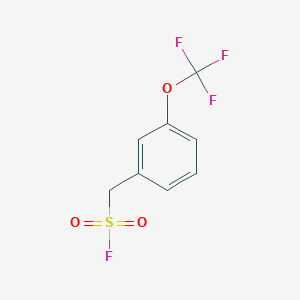

![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)
